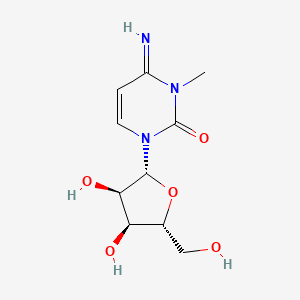
3-Methylcytidine
描述
3-甲基胞嘧啶是一种在各种 RNA 分子中发现的修饰核苷。它是胞嘧啶的衍生物,其中一个甲基连接到胞嘧啶环的第三个碳原子上。 这种修饰在 RNA 的稳定性、结构和功能中起着至关重要的作用,影响基因表达和细胞过程 .
作用机制
3-甲基胞嘧啶通过修饰 RNA 的结构发挥其作用。这种修饰会影响 RNA 分子的稳定性、折叠和功能。它与特定的蛋白质和酶相互作用,影响翻译和 RNA 剪接等过程。 胞嘧啶残基的甲基化也会影响其他分子对 RNA 的识别和结合,从而调节基因表达 .
类似化合物:
5-甲基胞嘧啶: 另一种甲基化的胞嘧啶衍生物,但甲基位于第五个碳原子上。
N4-乙酰胞嘧啶: 胞嘧啶衍生物,在第四个氮原子上有一个乙酰基。
2’-O-甲基胞嘧啶: 胞嘧啶衍生物,在核糖的 2’ 羟基位置有一个甲基.
独特性: 3-甲基胞嘧啶因其在胞嘧啶环的第三个碳原子上具有特定的甲基化而独一无二。与其他甲基化的胞嘧啶相比,这种特定的修饰对 RNA 结构和功能具有不同的影响。 它在微调基因表达中的作用及其作为生物标志物的潜力使其成为各个研究领域的重要化合物 .
生化分析
Biochemical Properties
3-Methylcytidine is formed by the methylation of cytidine at the nitrogen atom at position 3 (N3). This modification is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is particularly important for maintaining the correct structure and function of the anticodon loop, which is essential for accurate translation .
Cellular Effects
This compound has significant effects on various cellular processes. In tRNA, the presence of this compound at position 32 (m3C32) is crucial for maintaining the correct structure of the anticodon loop, which ensures accurate decoding during translation . The absence of this modification can lead to impaired cytoplasmic and mitochondrial translation, reduced stem cell pluripotency, and impaired mitochondrial function . In mRNA, this compound can influence gene expression by modulating the stability and function of the RNA molecule .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific methyltransferases that catalyze its formation. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme recognizes specific sequence motifs within the tRNA and catalyzes the transfer of a methyl group to the cytidine residue. The presence of this compound in the anticodon loop of tRNA is essential for maintaining the correct structure and function of the tRNA molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this modification can influence its long-term effects on cellular function. For example, the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency over time . Additionally, the development of quantitative, transcriptome-wide mapping approaches has revealed that this compound is a dynamic modification that can contribute to fine-tuning gene expression under different conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this modification can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, studies have shown that the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biogenesis and function of tRNA and mRNA. The methylation of cytidine at position 3 is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme is targeted to mitochondria via an N-terminal pre-sequence, where it catalyzes the formation of this compound in mitochondrial tRNAs . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it is found in tRNA and mRNA molecules . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation . Additionally, the presence of this compound in mRNA can influence gene expression by modulating the stability and function of the RNA molecule .
准备方法
合成路线和反应条件: 3-甲基胞嘧啶的合成通常涉及胞嘧啶的甲基化。一种常用的方法是在碱(如氢化钠)存在下使用碘甲烷作为甲基化剂。 反应在像二甲基甲酰胺这样的非质子溶剂中于高温下进行 .
工业生产方法: 3-甲基胞嘧啶的工业生产可能涉及使用特定甲基转移酶的酶促方法。 这些酶催化将甲基从 S-腺苷甲硫氨酸转移到 RNA 中的胞嘧啶残基,生成 3-甲基胞嘧啶 .
化学反应分析
反应类型: 3-甲基胞嘧啶可以进行各种化学反应,包括:
氧化: 氧化条件会导致形成 3-甲基尿嘧啶。
还原: 还原反应可能去除甲基,使其恢复到胞嘧啶。
取代: 亲核取代反应可以将甲基替换为其他官能团.
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 卤代烷烃或其他亲核试剂在碱的存在下.
主要产物:
氧化: 3-甲基尿嘧啶。
还原: 胞嘧啶。
取代: 根据所用亲核试剂的不同,各种取代的胞嘧啶.
科学研究应用
相似化合物的比较
5-Methylcytidine: Another methylated cytidine derivative, but with the methyl group at the fifth carbon.
N4-Acetylcytidine: A cytidine derivative with an acetyl group at the fourth nitrogen.
2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’ hydroxyl position of the ribose.
Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-64-9 | |
| Record name | 3-Methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















